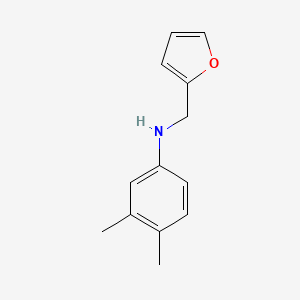

N-(furan-2-ylmethyl)-3,4-dimethylaniline

Description

The exact mass of the compound N-(furan-2-ylmethyl)-3,4-dimethylaniline is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-(furan-2-ylmethyl)-3,4-dimethylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(furan-2-ylmethyl)-3,4-dimethylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-3,4-dimethylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c1-10-5-6-12(8-11(10)2)14-9-13-4-3-7-15-13/h3-8,14H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPXKYWDKBVGKMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NCC2=CC=CO2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Context Within Furan and Aniline Chemistry

The molecular architecture of N-(furan-2-ylmethyl)-3,4-dimethylaniline is a compelling fusion of two fundamental classes of organic compounds: furans and anilines. The furan (B31954) ring, a five-membered aromatic heterocycle containing an oxygen atom, is a prevalent scaffold in numerous biologically active compounds and natural products. ijabbr.comorientjchem.orgijabbr.com It is recognized for its electron-rich nature, which makes it susceptible to various electrophilic substitution reactions. ijabbr.compharmaguideline.com The aniline (B41778) component, specifically 3,4-dimethylaniline (B50824), provides a substituted aromatic amine framework. Aniline and its derivatives are cornerstone reagents in the synthesis of a vast range of dyes, polymers, and pharmaceuticals.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C13H15NO | uni.lu |

| Molecular Weight | 201.26 g/mol | moldb.com |

| CAS Number | 356092-19-8 | moldb.comsigmaaldrich.com |

| Predicted XlogP | 3.2 | uni.lu |

| Monoisotopic Mass | 201.11537 Da | uni.lu |

Significance As a Foundation for Molecular Design and Chemical Exploration

Direct Synthesis Pathways and Reaction Mechanisms

Direct synthesis pathways offer a straightforward approach to the formation of N-(furan-2-ylmethyl)-3,4-dimethylaniline by constructing the central C-N bond from readily available precursors.

Reductive Amination Strategies

Reductive amination is a widely employed and efficient method for the synthesis of amines. This process involves the reaction of a carbonyl compound, in this case, furfural, with an amine, 3,4-dimethylaniline, to form an intermediate imine (Schiff base). The imine is then reduced in situ to the desired secondary amine. This one-pot reaction is highly versatile and can be carried out using various reducing agents and catalyst systems.

The reaction mechanism proceeds in two main steps:

Imine Formation: 3,4-dimethylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of furfural. This is followed by dehydration to yield the N-(furan-2-ylmethylene)-3,4-dimethylaniline imine intermediate.

Reduction: The imine is subsequently reduced to the final product, N-(furan-2-ylmethyl)-3,4-dimethylaniline. This can be achieved through catalytic hydrogenation or the use of chemical reducing agents.

Several studies have investigated the reductive amination of furanic aldehydes with various anilines, providing insights applicable to the synthesis of the target compound. For instance, the reductive amination of 5-(acetoxymethyl)furfural (AMF) with aniline and its methylated derivatives has been shown to proceed with high yields. nih.gov The use of a CuAlOx catalyst in a flow reactor for the hydrogenation of the intermediate imine formed from the condensation of furanic aldehydes and primary amines in methanol (B129727) has been reported to be highly efficient. nih.gov

| Furanic Aldehyde | Aniline Derivative | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 5-(acetoxymethyl)furfural | Aniline | CuAlOx | Methanol | 80 | ~99 | nih.gov |

| 5-(acetoxymethyl)furfural | p-toluidine | CuAlOx | Methanol | 80 | ~99 | nih.gov |

| 5-(acetoxymethyl)furfural | m-toluidine | CuAlOx | Methanol | 80 | ~99 | nih.gov |

| 5-(acetoxymethyl)furfural | o-toluidine | CuAlOx | Methanol | 90 | 96 | nih.gov |

| 5-hydroxymethylfurfural | Aniline | Ni6AlOx | Water/Ethanol | 100 | 85 | acs.org |

Coupling Reactions Involving Furan-2-ylmethyl and Dimethylaniline Precursors

Transition metal-catalyzed cross-coupling reactions provide a powerful alternative for the formation of the C-N bond in N-(furan-2-ylmethyl)-3,4-dimethylaniline. These methods typically involve the reaction of a furan-2-ylmethyl derivative bearing a leaving group (e.g., a halide or tosylate) with 3,4-dimethylaniline in the presence of a metal catalyst, a ligand, and a base.

Ullmann Condensation: This classic copper-catalyzed reaction involves the coupling of an aryl amine with an alkyl or aryl halide. In the context of synthesizing the target molecule, this would entail the reaction of 3,4-dimethylaniline with a furan-2-ylmethyl halide (e.g., furfuryl bromide). The reaction is typically carried out at elevated temperatures and often requires a base to neutralize the hydrogen halide formed.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a more modern and versatile method for C-N bond formation. It allows for the coupling of a wide range of amines with aryl and alkyl halides or triflates under milder conditions than the Ullmann condensation. The catalytic cycle involves the oxidative addition of the furan-2-ylmethyl derivative to the palladium(0) complex, followed by coordination of the aniline, deprotonation, and reductive elimination to yield the desired product and regenerate the catalyst. The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine (B1218219) ligands often being employed.

While specific examples for the synthesis of N-(furan-2-ylmethyl)-3,4-dimethylaniline via these methods are not extensively documented, the general applicability of these reactions to a wide range of substrates suggests their feasibility. For instance, the Buchwald-Hartwig amination of aryl halides with various heterocyclic amines has been successfully demonstrated. nih.gov

Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating chemical reactions. The use of microwave irradiation can lead to significantly reduced reaction times, increased product yields, and often cleaner reactions compared to conventional heating methods. nih.gov

For the synthesis of N-(furan-2-ylmethyl)-3,4-dimethylaniline, microwave assistance can be applied to both reductive amination and coupling reactions. In reductive amination, microwave heating can expedite the formation of the imine intermediate and the subsequent reduction. Similarly, in coupling reactions, microwaves can enhance the rate of the catalytic cycle, allowing for reactions to be completed in minutes rather than hours. The synthesis of various nitrogen-containing heterocyclic compounds has been shown to be significantly improved under microwave irradiation. nih.gov For example, the microwave-assisted synthesis of N-phenylsuccinimide from aniline and succinic anhydride (B1165640) can be completed in four minutes in moderate yields, a significant improvement over the several hours required for the traditional synthesis. nih.gov

Optimization of Reaction Conditions and Process Parameters

The efficiency and selectivity of the synthetic methodologies for N-(furan-2-ylmethyl)-3,4-dimethylaniline are highly dependent on the reaction conditions. Careful optimization of parameters such as solvent, catalyst, temperature, and reaction time is essential for maximizing the yield of the desired product while minimizing the formation of byproducts.

Solvent Effects on Reaction Efficiency and Selectivity

The choice of solvent can have a profound impact on the outcome of a chemical reaction. In the synthesis of N-(furan-2-ylmethyl)-3,4-dimethylaniline, the solvent can influence the solubility of the reactants and catalyst, the rate of the reaction, and the position of chemical equilibria.

In reductive amination, polar protic solvents like methanol are often effective as they can facilitate both the condensation of the aldehyde and amine and the subsequent hydrogenation of the imine. nih.gov For instance, methanol has been identified as a suitable solvent for the synthesis of N-substituted 5-(hydroxymethyl)-2-furfuryl amines. nih.gov In some cases, aqueous systems can also be employed, offering a more environmentally friendly approach. acs.orgresearchgate.net

For coupling reactions, aprotic solvents such as toluene, dioxane, and THF are commonly used. The choice of solvent can affect the activity of the catalyst and the solubility of the base.

| Reaction Type | Solvent | Effect on Reaction | Reference |

|---|---|---|---|

| Reductive Amination | Methanol | Good solvent for both condensation and hydrogenation steps. | nih.gov |

| Reductive Amination | Water/Ethanol | Effective for the synthesis of HMF-derived amines. | acs.org |

| Alcoholysis of Furfuryl Alcohol | Toluene | Higher conversion compared to more polar solvents. | researchgate.net |

| Alcoholysis of Furfuryl Alcohol | Dioxane | Moderate conversion. | researchgate.net |

| Alcoholysis of Furfuryl Alcohol | Methanol | Lower conversion. | researchgate.net |

Catalyst Systems and Their Influence on Reaction Outcomes

In catalytic reductive amination, a variety of metal-based catalysts can be employed. Nickel-based catalysts, such as Ni6AlOx, have shown high activity and selectivity for the reductive amination of furanic aldehydes. acs.orgnih.gov Copper-based catalysts, like CuAlOx, are also effective, particularly in flow-reactor setups. nih.gov The choice of catalyst can also influence the selectivity towards the desired secondary amine over potential side products.

For Buchwald-Hartwig amination, palladium-based catalysts are predominantly used. The catalytic system typically consists of a palladium precursor (e.g., Pd(OAc)2 or Pd2(dba)3) and a phosphine ligand (e.g., XPhos, SPhos). The steric and electronic properties of the ligand play a crucial role in the efficiency of the catalytic cycle. For Ullmann condensations, copper-based catalysts, often in the form of copper(I) salts or copper powder, are employed.

| Reaction Type | Catalyst | Typical Precursors/Ligands | Key Characteristics | Reference |

|---|---|---|---|---|

| Reductive Amination | Nickel-based | Ni6AlOx, Raney Ni | High activity and selectivity for furanic aldehydes. | acs.orgnih.gov |

| Reductive Amination | Copper-based | CuAlOx | Effective in flow-reactor systems. | nih.gov |

| Buchwald-Hartwig Amination | Palladium-based | Pd(OAc)2, Pd2(dba)3 with phosphine ligands (e.g., XPhos) | High versatility and mild reaction conditions. | organic-chemistry.org |

| Ullmann Condensation | Copper-based | CuI, Cu powder | Classic method, often requires higher temperatures. |

Temperature and Pressure Profiling in the Synthesis of N-(furan-2-ylmethyl)-3,4-dimethylaniline

The synthesis of N-(furan-2-ylmethyl)-3,4-dimethylaniline is most commonly achieved through the reductive amination of furfural with 3,4-dimethylaniline. This process typically involves the formation of an intermediate imine, which is subsequently reduced to the final secondary amine. The temperature and pressure are critical parameters that significantly influence the reaction rate, yield, and selectivity.

In reductive amination reactions, temperature control is crucial. An initial, often milder, temperature may be employed to facilitate the formation of the Schiff base (imine) intermediate from furfural and 3,4-dimethylaniline. This condensation step is typically an equilibrium process where the removal of water can drive the reaction forward.

For the subsequent reduction of the imine, the temperature and hydrogen pressure are interdependent variables. Catalytic hydrogenation, a common method for this reduction, is an exothermic process. Therefore, careful temperature management is necessary to prevent side reactions, such as over-reduction of the furan ring or decomposition of the starting materials or product. Typical temperatures for such hydrogenations can range from ambient to elevated temperatures, often in the range of 50-150 °C.

The hydrogen pressure is another key factor. It directly affects the rate of the reduction step. Higher pressures generally lead to faster reaction rates but must be carefully controlled to avoid undesirable side reactions. Pressures can range from atmospheric to several bars, depending on the catalyst and reaction scale. Optimization of both temperature and pressure is essential to achieve a high yield of N-(furan-2-ylmethyl)-3,4-dimethylaniline while minimizing the formation of byproducts. For instance, in related reductive aminations of furanic aldehydes, reaction temperatures are often optimized to balance the rate of imine formation and subsequent hydrogenation while minimizing side reactions. mdpi.com

Table 1: Hypothetical Temperature and Pressure Profiling for the Synthesis of N-(furan-2-ylmethyl)-3,4-dimethylaniline

| Parameter | Range | Rationale |

| Imine Formation Temperature | 25 - 80 °C | To facilitate the condensation of furfural and 3,4-dimethylaniline to the corresponding imine without significant side product formation. |

| Reduction Temperature | 50 - 120 °C | To ensure a sufficient rate of hydrogenation of the imine without promoting over-reduction of the furan ring or thermal degradation. |

| Hydrogen Pressure | 1 - 20 bar | To provide a sufficient concentration of hydrogen for the reduction of the imine. Higher pressures may be required for less active catalysts. |

Purification Techniques and Yield Optimization

Chromatographic Methods (e.g., Flash Column Chromatography)

Following the synthesis, purification of N-(furan-2-ylmethyl)-3,4-dimethylaniline is crucial to remove unreacted starting materials, catalysts, and any byproducts. Flash column chromatography is a standard and effective technique for this purpose. The choice of the stationary phase and the eluent system is critical for achieving good separation.

Silica (B1680970) gel is a common stationary phase for the purification of moderately polar compounds like N-aryl furfurylamines. However, the slightly acidic nature of silica gel can sometimes lead to the degradation of acid-sensitive compounds or strong adsorption of basic amines, resulting in tailing peaks and poor separation. To mitigate this, the silica gel can be deactivated by pre-treating it with a solvent system containing a small amount of a basic modifier, such as triethylamine (B128534) (typically 1-3%). rochester.edu

The selection of the eluent system is determined by the polarity of the target compound. A common approach is to use a mixture of a nonpolar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, like ethyl acetate (B1210297) or diethyl ether. The optimal ratio of these solvents is typically determined by thin-layer chromatography (TLC) to achieve an Rf value of approximately 0.2-0.4 for the desired product, which generally provides good separation in a flash column. For N-aryl amines, solvent systems like ethyl acetate/hexane are standard. rochester.edu

Table 2: Illustrative Solvent Systems for Flash Column Chromatography of N-(furan-2-ylmethyl)-3,4-dimethylaniline

| Stationary Phase | Eluent System (v/v) | Rationale |

| Silica Gel | Hexane:Ethyl Acetate (9:1 to 7:3) | A standard system for compounds of moderate polarity. The ratio can be adjusted based on TLC analysis. |

| Silica Gel (with 1% Triethylamine) | Hexane:Ethyl Acetate (9:1 to 7:3) | The addition of triethylamine neutralizes the acidic sites on the silica gel, improving the elution of the basic amine product and reducing tailing. |

| Alumina (B75360) (basic) | Hexane:Diethyl Ether (9:1 to 8:2) | Basic alumina can be an alternative to silica gel for the purification of basic compounds, minimizing interactions that lead to poor separation. |

Recrystallization and Crystallization Strategies

Recrystallization is another powerful technique for purifying solid organic compounds. The success of this method relies on the differential solubility of the desired compound and impurities in a particular solvent or solvent mixture at different temperatures. An ideal recrystallization solvent should dissolve the compound well at an elevated temperature but poorly at a lower temperature, while the impurities should either be very soluble or insoluble at all temperatures.

For N-substituted anilines, a range of solvents can be explored. Common choices include alcohols (e.g., ethanol, isopropanol), hydrocarbons (e.g., hexane, toluene), and their mixtures with more polar solvents. The selection of an appropriate solvent system often requires empirical testing.

Derivatization Strategies and Synthesis of Analogues

Functionalization of the Aniline Moiety

The aniline ring in N-(furan-2-ylmethyl)-3,4-dimethylaniline is susceptible to electrophilic aromatic substitution. The amino group is a strong activating group, directing incoming electrophiles to the ortho and para positions. In this specific molecule, the positions ortho to the nitrogen (positions 2 and 6 on the aniline ring) are available for substitution. The methyl groups at positions 3 and 4 will also influence the regioselectivity of these reactions.

Common electrophilic substitution reactions that could be applied to the aniline moiety include:

Halogenation: Introduction of halogen atoms (Cl, Br, I) can be achieved using various halogenating agents. For instance, bromination can be carried out using bromine in a suitable solvent. byjus.comwikipedia.org

Nitration: The introduction of a nitro group (-NO2) can be accomplished using a mixture of nitric acid and sulfuric acid. However, the strongly acidic conditions can lead to the protonation of the amine, which deactivates the ring and directs substitution to the meta position. stackexchange.com Careful control of reaction conditions is necessary to achieve the desired substitution pattern. The nitration of N,N-dimethylaniline, a related compound, often yields a mixture of meta and para isomers due to the protonation of the dimethylamino group in the acidic medium. sciencemadness.org

Acylation: Friedel-Crafts acylation can introduce an acyl group onto the aromatic ring. However, the Lewis acid catalyst can complex with the basic nitrogen atom, deactivating the ring. N-acylation is often a competing reaction.

Table 3: Potential Electrophilic Aromatic Substitution Reactions on the Aniline Moiety

| Reaction | Reagents | Potential Product(s) |

| Bromination | Br2, CH3COOH | N-(furan-2-ylmethyl)-2-bromo-3,4-dimethylaniline and/or N-(furan-2-ylmethyl)-6-bromo-3,4-dimethylaniline |

| Nitration | HNO3, H2SO4 | N-(furan-2-ylmethyl)-3,4-dimethyl-6-nitroaniline and/or N-(furan-2-ylmethyl)-3,4-dimethyl-2-nitroaniline |

| Acylation | RCOCl, AlCl3 | Potential for both C-acylation and N-acylation |

Chemical Modifications of the Furan Ring

The furan ring in N-(furan-2-ylmethyl)-3,4-dimethylaniline is an electron-rich aromatic system and can also undergo various chemical modifications.

One of the most characteristic reactions of furans is the Diels-Alder reaction , where the furan acts as a diene in a [4+2] cycloaddition with a suitable dienophile. This reaction can be used to construct bicyclic structures. The reactivity of the furan ring in a Diels-Alder reaction is influenced by the substituents. The N-(3,4-dimethylphenyl)methyl group at the 2-position of the furan will affect the stereoselectivity and regioselectivity of the cycloaddition. The reversibility of the furan Diels-Alder reaction is a key characteristic, with the retro-Diels-Alder reaction often occurring at elevated temperatures. rsc.orgrsc.org

Other modifications of the furan ring could include:

Electrophilic Substitution: The furan ring is susceptible to electrophilic attack, primarily at the 5-position. However, the conditions must be carefully chosen to avoid polymerization or ring-opening, which are common side reactions for furans under acidic conditions.

Metal-Catalyzed Cross-Coupling Reactions: If the furan ring is first halogenated, it can then participate in various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon bonds, allowing for the synthesis of a wide range of analogues.

Table 4: Potential Chemical Modifications of the Furan Ring

| Reaction | Reagents/Conditions | Potential Product Type |

| Diels-Alder Cycloaddition | Maleimide, heat | Oxabicycloheptene derivative |

| Vilsmeier-Haack Formylation | POCl3, DMF | 5-formyl derivative |

| Metalation followed by Electrophilic Quench | n-BuLi, then E+ | 5-substituted derivative |

Spectroscopic and Structural Characterization of N Furan 2 Ylmethyl 3,4 Dimethylaniline

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly useful for the analysis of polar molecules. While specific experimental ESI-MS data for N-(furan-2-ylmethyl)-3,4-dimethylaniline is not extensively reported in peer-reviewed literature, predicted data provides insight into its expected behavior in an ESI-MS experiment. Computational predictions suggest the formation of several adducts in both positive and negative ion modes. uni.lu

In positive ion mode, the protonated molecule ([M+H]⁺) is anticipated with a predicted mass-to-charge ratio (m/z) of 202.12265. Other potential adducts include those with sodium ([M+Na]⁺), potassium ([M+K]⁺), and ammonium (B1175870) ([M+NH₄]⁺). In negative ion mode, the deprotonated molecule ([M-H]⁻) is predicted at an m/z of 200.10809. uni.lu The fragmentation pattern of N-(furan-2-ylmethyl)-3,4-dimethylaniline under ESI-MS conditions would likely involve cleavage of the benzylic C-N bond, which is a common fragmentation pathway for N-furfuryl-anilines. This would be expected to yield fragment ions corresponding to the furfuryl cation and the 3,4-dimethylaniline (B50824) radical cation or related species. researchgate.net

A detailed experimental investigation would be necessary to confirm these predictions and to fully characterize the fragmentation pathways of N-(furan-2-ylmethyl)-3,4-dimethylaniline under various ESI-MS conditions.

Predicted ESI-MS Adducts for N-(furan-2-ylmethyl)-3,4-dimethylaniline

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 202.12265 |

| [M+Na]⁺ | 224.10459 |

| [M-H]⁻ | 200.10809 |

| [M+NH₄]⁺ | 219.14919 |

| [M+K]⁺ | 240.07853 |

| [M+HCOO]⁻ | 246.11357 |

| [M+CH₃COO]⁻ | 260.12922 |

Data sourced from computational predictions. uni.lu

X-ray Crystallography

X-ray crystallography is an essential technique for the definitive determination of the three-dimensional atomic and molecular structure of a crystalline solid.

Single Crystal X-ray Diffraction Studies

As of the current body of scientific literature, there are no published single crystal X-ray diffraction studies for N-(furan-2-ylmethyl)-3,4-dimethylaniline. Consequently, definitive experimental data on its crystal system, space group, and unit cell dimensions are not available.

Molecular Conformation and Torsional Angles

Without single crystal X-ray diffraction data, the precise molecular conformation and torsional angles of N-(furan-2-ylmethyl)-3,4-dimethylaniline in the solid state remain undetermined. Such a study would reveal the spatial arrangement of the furan (B31954) and dimethylaniline rings relative to each other and the geometry of the connecting methylene (B1212753) bridge.

Crystal Packing and Intermolecular Interactions

Detailed information regarding the crystal packing and intermolecular interactions, such as hydrogen bonding or π-π stacking, is contingent on the successful growth of single crystals and subsequent X-ray diffraction analysis. In the absence of such data, the supramolecular architecture of N-(furan-2-ylmethyl)-3,4-dimethylaniline in the solid state is unknown.

Disorder Analysis within Crystal Structures

The analysis of any potential crystallographic disorder, which can provide insights into molecular motion and conformational flexibility within the crystal lattice, is not possible without experimental X-ray diffraction data.

Theoretical and Computational Investigations of N Furan 2 Ylmethyl 3,4 Dimethylaniline

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the molecular structure, electronic properties, and reactivity of chemical compounds. For a molecule like N-(furan-2-ylmethyl)-3,4-dimethylaniline, methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) theory can offer significant insights.

Density Functional Theory (DFT) is a popular computational method in quantum chemistry that is used to investigate the electronic structure of many-body systems. samipubco.com It is often employed for its balance of accuracy and computational efficiency. Studies on various aniline (B41778) and furan (B31954) derivatives frequently utilize DFT, typically with the B3LYP functional and basis sets like 6-31G* or cc-pVTZ, to predict molecular properties. samipubco.comglobalresearchonline.net

The optimized geometry of N-(furan-2-ylmethyl)-3,4-dimethylaniline would be determined by finding the minimum energy conformation. This involves calculating bond lengths, bond angles, and dihedral angles. Based on studies of similar molecules, the aniline part of the structure would likely be nearly planar, though the amino group itself can exhibit a slight pyramidalization. researchgate.net The furan ring is an aromatic, planar five-membered ring. researchgate.net

The linkage between the furan and aniline moieties through the methylene (B1212753) bridge (-CH2-) allows for conformational flexibility. The key dihedral angles would define the relative orientation of the furan and dimethylaniline rings. The bond lengths and angles within the furan and dimethylaniline rings are expected to be consistent with those of other aromatic systems. For instance, in furan, C-O bond lengths are typically around 1.36 Å, C=C double bonds around 1.35 Å, and C-C single bonds around 1.44 Å. researchgate.net In aniline derivatives, C-N bond lengths are generally in the range of 1.38-1.42 Å, and aromatic C-C bonds are approximately 1.39 Å. samipubco.com

Table 1: Predicted Bond Parameters for N-(furan-2-ylmethyl)-3,4-dimethylaniline based on Analogous Compounds

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-N (Aniline) | ~ 1.40 Å |

| Bond Length | C-C (Aniline Ring) | ~ 1.39 Å |

| Bond Length | C-O (Furan Ring) | ~ 1.36 Å |

| Bond Length | C=C (Furan Ring) | ~ 1.35 Å |

| Bond Angle | C-N-C (Amine) | ~ 118-120° |

| Bond Angle | C-O-C (Furan) | ~ 106° |

Note: These are estimated values based on computational studies of related furan and aniline derivatives.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between the HOMO and LUMO, known as the band gap, is an indicator of the molecule's chemical reactivity and stability. scirp.org

For N-(furan-2-ylmethyl)-3,4-dimethylaniline, the HOMO is expected to be localized primarily on the electron-rich dimethylaniline moiety, which is a strong electron-donating group. The LUMO, conversely, would likely be distributed over the furan ring and the aromatic system of the aniline. Computational studies on aniline derivatives show that the HOMO-LUMO gap is influenced by the nature of substituents on the aromatic ring. tci-thaijo.orgthaiscience.info Similarly, for furan derivatives, substitutions can tune the energy levels of the frontier molecular orbitals. researchgate.net A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower stability. scirp.org

Table 2: Representative Frontier Orbital Energies and Band Gaps for Related Aromatic Amines and Furan Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

| p-Aminoaniline | -4.89 | -0.24 | 4.65 |

| p-Isopropylaniline | -5.16 | -0.05 | 5.11 |

| Furan | -6.89 | 1.96 | 8.85 |

| 2-Methylfuran | -6.65 | 2.12 | 8.77 |

Data sourced from DFT calculations on analogous compounds to provide a comparative perspective. globalresearchonline.nettci-thaijo.orgthaiscience.info

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution in a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. samipubco.com The MEP is plotted onto the electron density surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

For N-(furan-2-ylmethyl)-3,4-dimethylaniline, the MEP map would be expected to show a region of high negative potential around the nitrogen atom of the amine group and the oxygen atom of the furan ring, due to the presence of lone pairs of electrons. These sites would be the most likely targets for electrophiles. The hydrogen atoms of the methyl groups and the aromatic rings would likely exhibit positive potential. researchgate.netresearchgate.net

Fukui functions are used in DFT to identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. wikipedia.org The Fukui function, f(r), measures the change in electron density at a point r when the total number of electrons in the system changes. scm.com Condensed Fukui functions simplify this by providing values for each atom in the molecule.

f+ : Indicates reactivity towards nucleophilic attack.

f- : Indicates reactivity towards electrophilic attack.

f0 : Indicates reactivity towards radical attack.

For N-(furan-2-ylmethyl)-3,4-dimethylaniline, the sites with the highest f- values would be the most susceptible to electrophilic attack, which are predicted to be the nitrogen atom and certain carbon atoms on the aniline and furan rings. The sites with the highest f+ values would be the preferred targets for nucleophiles. Dual descriptor indices provide a more refined picture of local reactivity.

Hartree-Fock (HF) theory is another ab initio method for solving the electronic Schrödinger equation for a many-body system. While generally less accurate than DFT for many applications due to its neglect of electron correlation, it can still provide useful qualitative insights into molecular structure and properties. pomona.edu In some comparative studies of furan, HF methods have been shown to provide reasonable geometric parameters, with the accuracy improving with larger basis sets. pomona.edu For a molecule like N-(furan-2-ylmethyl)-3,4-dimethylaniline, HF calculations could be used to obtain an initial optimized geometry and to analyze orbital energies, although the quantitative accuracy might be lower than that of DFT.

Density Functional Theory (DFT) Studies

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability

For N-(furan-2-ylmethyl)-3,4-dimethylaniline, NBO analysis would focus on the transfer of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis-type orbitals. The stabilization energy (E(2)) associated with these interactions is calculated, with higher values indicating more significant charge transfer and a greater contribution to the molecule's stability.

Key interactions expected in N-(furan-2-ylmethyl)-3,4-dimethylaniline would involve:

Intramolecular charge transfer from the lone pairs of the oxygen and nitrogen atoms: The lone pair on the furan's oxygen atom (nO) and the nitrogen atom of the aniline group (nN) can delocalize into adjacent antibonding orbitals (π* or σ). For instance, delocalization from the nitrogen lone pair into the π orbitals of the dimethylaniline ring would enhance the electron density of the aromatic system and contribute significantly to the molecule's stability.

Hyperconjugative interactions involving the aromatic rings: Electron density from the π orbitals of the furan and dimethylaniline rings can interact with the antibonding π* orbitals of the other ring, facilitating electronic communication between the two parts of the molecule.

Interactions involving the methylene bridge: The σ bonds of the -CH2- linker can also participate in hyperconjugative interactions with the adjacent π-systems.

These interactions collectively contribute to the delocalization of electron density across the molecular framework, which is a key factor in determining the molecule's electronic properties and reactivity. A higher cumulative stabilization energy from these interactions points to a more stable molecular structure.

Illustrative NBO Analysis Data for N-(furan-2-ylmethyl)-3,4-dimethylaniline This table is a representative example based on similar furan-containing compounds and illustrates the type of data obtained from an NBO analysis.

| Donor Orbital (i) | Acceptor Orbital (j) | E(2) (kcal/mol) | Type of Interaction |

| n(N) | π(Caromatic-Caromatic) | ~ 5-10 | Lone Pair → π |

| n(O) | π(Cfuran=Cfuran) | ~ 15-25 | Lone Pair → π |

| π(Caromatic-Caromatic) | π(Caromatic-Caromatic) | ~ 10-20 | π → π |

| π(Cfuran=Cfuran) | π(Caromatic-Caromatic) | ~ 1-5 | π → π |

| σ(C-Hmethylene) | π(Caromatic-Caromatic) | ~ 0.5-2 | σ → π |

Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis and 2D Fingerprint Plots)

Hirshfeld surface analysis is a computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. The Hirshfeld surface is a three-dimensional surface defined around a molecule that separates it from its neighbors in the crystal. By mapping properties like normalized contact distance (dnorm) onto this surface, one can identify regions of close contact, which are indicative of intermolecular interactions such as hydrogen bonds and van der Waals forces.

For N-(furan-2-ylmethyl)-3,4-dimethylaniline, this analysis would reveal the nature and relative importance of the forces that govern its crystal packing. The dnorm map would show red spots indicating close contacts, typically associated with hydrogen bond donors and acceptors.

In a hypothetical crystal structure of N-(furan-2-ylmethyl)-3,4-dimethylaniline, the most significant contributions to the crystal packing would likely come from:

H···H interactions: Due to the abundance of hydrogen atoms on the periphery of the molecule, these contacts, representing van der Waals forces, would be expected to cover the largest surface area. moldb.com

C···H/H···C interactions: These contacts arise from the interactions between the hydrogen atoms and the carbon atoms of the aromatic rings and are crucial for the packing of aromatic molecules. moldb.comnih.gov

O···H/H···O interactions: These would represent potential weak C-H···O hydrogen bonds involving the furan oxygen atom and hydrogen atoms from neighboring molecules, playing a significant role in directing the crystal packing. moldb.comnih.gov

Illustrative Hirshfeld Surface Analysis Data for N-(furan-2-ylmethyl)-3,4-dimethylaniline This table presents a plausible distribution of intermolecular contacts for the title compound, based on analyses of similar organic molecules. moldb.comresearchgate.net

| Interaction Type | Contribution (%) |

| H···H | ~ 45-55% |

| C···H/H···C | ~ 20-30% |

| O···H/H···O | ~ 10-15% |

| N···H/H···N | ~ 3-7% |

| C···C | ~ 2-5% |

| Other | < 2% |

The 2D fingerprint plot for all interactions would show a characteristic distribution of points. The plot for H···H contacts would typically be the most prominent. Sharp spikes in the plots for O···H and N···H contacts would be indicative of stronger, more directional hydrogen bonding interactions. nih.gov

Computational Prediction of Spectroscopic Parameters

Density Functional Theory (DFT) is a widely used quantum chemical method for predicting the spectroscopic properties of molecules with a high degree of accuracy. By calculating the electronic structure of N-(furan-2-ylmethyl)-3,4-dimethylaniline, its vibrational (infrared and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Visible) spectra can be simulated.

Vibrational Spectroscopy (IR and Raman): Theoretical calculations of vibrational frequencies help in the assignment of experimental IR and Raman spectra. For N-(furan-2-ylmethyl)-3,4-dimethylaniline, key vibrational modes would include the C-H stretching of the aromatic rings and the methyl groups, the C=C stretching of the furan and aniline rings, the C-N and C-O stretching vibrations, and the characteristic out-of-plane bending modes of the substituted aromatic rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate the 1H and 13C NMR chemical shifts. These theoretical values, when compared to experimental data, can confirm the molecular structure. The calculations would predict the chemical shifts for the protons and carbons in the furan ring, the dimethylaniline moiety, the methyl groups, and the methylene bridge, with the electronic environment of each nucleus determining its specific shift.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra by calculating the energies of electronic transitions. For N-(furan-2-ylmethyl)-3,4-dimethylaniline, the UV-Vis spectrum is expected to be dominated by π→π* transitions within the aromatic furan and dimethylaniline systems. The calculations would provide the wavelength of maximum absorption (λmax) and the oscillator strength for the most significant electronic transitions.

Illustrative Predicted Spectroscopic Parameters for N-(furan-2-ylmethyl)-3,4-dimethylaniline This table provides hypothetical, representative spectroscopic data that would be expected from DFT calculations.

| Parameter | Predicted Value | Spectroscopic Feature |

| IR Frequency | ~ 3050-3100 cm-1 | Aromatic C-H Stretch |

| ~ 2900-2950 cm-1 | Methyl/Methylene C-H Stretch | |

| ~ 1600-1620 cm-1 | Aromatic C=C Stretch | |

| ~ 1250-1300 cm-1 | C-N Stretch | |

| 1H NMR Shift | ~ 7.0-7.5 ppm | Furan Protons |

| ~ 6.5-7.0 ppm | Aniline Ring Protons | |

| ~ 4.0-4.5 ppm | Methylene (-CH2-) Protons | |

| ~ 2.0-2.5 ppm | Methyl (-CH3) Protons | |

| 13C NMR Shift | ~ 140-150 ppm | Furan C-O |

| ~ 110-140 ppm | Aromatic Carbons | |

| ~ 45-55 ppm | Methylene (-CH2-) Carbon | |

| ~ 15-20 ppm | Methyl (-CH3) Carbons | |

| UV-Vis λmax | ~ 280-320 nm | π→π* Transition |

Chemical Reactivity and Transformation Mechanisms of N Furan 2 Ylmethyl 3,4 Dimethylaniline

Reactivity of the Secondary Amine Functionality

The secondary amine group in N-(furan-2-ylmethyl)-3,4-dimethylaniline is a key site for various chemical reactions. The nitrogen atom possesses a lone pair of electrons, rendering it both basic and nucleophilic. libretexts.org

Electrophilic Aromatic Substitution on the Aniline (B41778) Ring

The N-(furan-2-ylmethyl) group attached to the 3,4-dimethylaniline (B50824) ring acts as an activating group in electrophilic aromatic substitution reactions. The nitrogen atom can donate its lone pair of electrons into the aromatic ring, increasing the electron density and making the ring more susceptible to attack by electrophiles. libretexts.org This activating effect is generally stronger than that of the methyl groups also present on the ring.

The directing effect of the N-alkylamino group is predominantly ortho- and para- to itself. In the case of N-(furan-2-ylmethyl)-3,4-dimethylaniline, the positions ortho to the amino group (positions 2 and 6) and the position para to it (which is already substituted with a methyl group) are the most likely sites for substitution. The two methyl groups at positions 3 and 4 also have an activating and ortho-, para-directing effect. The interplay of these directing effects would likely lead to a mixture of products, with substitution at the 2- and 6-positions being significant.

Common electrophilic aromatic substitution reactions that the aniline ring could undergo include:

Halogenation: Reaction with halogens (e.g., Br₂, Cl₂) in the presence of a suitable solvent would likely lead to mono- or poly-halogenated products at the ortho positions.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would introduce a nitro group onto the aromatic ring, primarily at the ortho positions.

Sulfonation: Reaction with fuming sulfuric acid would result in the introduction of a sulfonic acid group.

Friedel-Crafts Alkylation and Acylation: These reactions are often problematic with anilines as the amino group can coordinate with the Lewis acid catalyst, deactivating the ring. ncert.nic.in However, under specific conditions, these reactions might be achievable.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of N-(furan-2-ylmethyl)-3,4-dimethylaniline This table presents predicted outcomes based on general principles of organic chemistry, as specific experimental data for this compound is limited.

| Electrophile | Predicted Major Substitution Position(s) |

| Br₂ | 2-bromo and 6-bromo derivatives |

| HNO₃/H₂SO₄ | 2-nitro and 6-nitro derivatives |

| SO₃/H₂SO₄ | 2-sulfonic acid and 6-sulfonic acid derivatives |

Reactions Involving the Furan (B31954) Ring

The furan ring is an electron-rich aromatic heterocycle and is susceptible to various reactions.

Electrophilic Substitution: Furan undergoes electrophilic substitution, preferentially at the C2 and C5 positions. In N-(furan-2-ylmethyl)-3,4-dimethylaniline, the C2 position is already substituted. Therefore, electrophilic attack would be expected to occur at the C5 position.

Diels-Alder Reaction: Furan can act as a diene in Diels-Alder reactions with suitable dienophiles. This reaction typically involves the four pi electrons of the furan ring.

Ring Opening: Under strongly acidic conditions, the furan ring can undergo ring-opening reactions.

Hydrogenation: The furan ring can be reduced to tetrahydrofuran (B95107) under catalytic hydrogenation conditions.

Reaction Kinetics and Mechanistic Studies

There is a lack of specific experimental data on the reaction kinetics and mechanistic studies of N-(furan-2-ylmethyl)-3,4-dimethylaniline in the available literature. To understand the reaction rates and mechanisms, detailed experimental investigations, such as kinetic studies under various conditions (temperature, concentration, catalyst) and computational modeling, would be necessary. For analogous reactions, such as the reductive amination of furfural (B47365), kinetic studies have been performed to optimize reaction conditions and understand the reaction pathways. researchgate.net

Role as a Ligand in Coordination Chemistry

The N-(furan-2-ylmethyl)-3,4-dimethylaniline molecule possesses two potential coordination sites: the nitrogen atom of the secondary amine and the oxygen atom of the furan ring. This allows it to act as a bidentate ligand, specifically an N,O-bidentate ligand, in coordination with metal ions.

Synthesis and Characterization of Metal Complexes

While there are no specific reports on the synthesis and characterization of metal complexes with N-(furan-2-ylmethyl)-3,4-dimethylaniline, it is plausible to synthesize such complexes by reacting the compound with various metal salts (e.g., chlorides, nitrates, acetates) in a suitable solvent. The resulting complexes could be characterized by techniques such as:

Infrared (IR) Spectroscopy: To identify the coordination of the nitrogen and oxygen atoms to the metal center by observing shifts in the characteristic vibrational frequencies of the C-N and C-O bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the structure of the complex in solution.

X-ray Crystallography: To determine the precise solid-state structure of the complex, including bond lengths and angles.

Elemental Analysis: To confirm the stoichiometry of the complex.

Table 2: Potential Metal Complexes of N-(furan-2-ylmethyl)-3,4-dimethylaniline This table presents hypothetical examples of metal complexes that could be formed.

| Metal Ion | Potential Complex Formula | Potential Geometry |

| Cu(II) | [Cu(C₁₃H₁₅NO)₂Cl₂] | Tetrahedral or Square Planar |

| Ni(II) | [Ni(C₁₃H₁₅NO)₂Cl₂] | Tetrahedral or Square Planar |

| Co(II) | [Co(C₁₃H₁₅NO)₂Cl₂] | Tetrahedral |

| Zn(II) | [Zn(C₁₃H₁₅NO)₂Cl₂] | Tetrahedral |

Coordination Modes and Ligand Properties

N-(furan-2-ylmethyl)-3,4-dimethylaniline would likely coordinate to a metal center through the nitrogen atom of the amine and the oxygen atom of the furan ring, forming a five-membered chelate ring. This bidentate coordination would enhance the stability of the resulting metal complex (the chelate effect).

The electronic properties of the 3,4-dimethylaniline moiety would influence the donor ability of the nitrogen atom. The electron-donating methyl groups would increase the electron density on the nitrogen, making it a stronger Lewis base and potentially leading to more stable metal complexes compared to an unsubstituted aniline analogue. The steric bulk of the furan-2-ylmethyl group and the dimethylaniline ring would also play a role in the coordination geometry and the stability of the complexes.

Applications of N Furan 2 Ylmethyl 3,4 Dimethylaniline in Advanced Chemical Sciences

Role as a Versatile Synthetic Intermediate and Building Block in Organic Synthesis

In principle, the secondary amine functionality of N-(furan-2-ylmethyl)-3,4-dimethylaniline, combined with the reactive furan (B31954) ring, could make it a useful building block in organic synthesis. The nitrogen atom could be further functionalized, and the furan ring can participate in various reactions, including Diels-Alder cycloadditions and electrophilic substitutions. However, no specific examples of its use as a synthetic intermediate for the preparation of more complex molecules are documented.

Applications in Material Science

The incorporation of furan units into organic materials is an active area of research due to the unique electronic and structural properties of the furan ring.

Precursors for Electronic Materials (e.g., Organic Light-Emitting Diodes, Organic Solar Cells)

Furan-containing compounds are being explored as components in materials for organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). The furan moiety can influence the electronic properties, such as the HOMO/LUMO energy levels and charge transport characteristics of the resulting materials. While there is research on furan-aniline copolymers and other furan derivatives for these applications, there is no specific data available on the performance of materials derived directly from N-(furan-2-ylmethyl)-3,4-dimethylaniline.

Components in Conjugated Polymers and Supramolecular Assemblies

Conjugated polymers containing furan rings are of interest for their potential in organic electronics. The furan ring can be incorporated into the polymer backbone to tune its electronic and optical properties. Theoretical studies have been conducted on the electronic properties of furan-aniline co-oligomers, suggesting their potential as conductive materials. However, the synthesis and characterization of polymers specifically incorporating the N-(furan-2-ylmethyl)-3,4-dimethylaniline unit have not been reported.

Development of Novel Linkers in Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with potential applications in gas storage, catalysis, and sensing. The synthesis of COFs relies on the use of specific organic linkers to build the framework structure. Furan derivatives, particularly diformylfuran, have been used as linkers for the construction of imine-linked COFs. While the amine functionality of N-(furan-2-ylmethyl)-3,4-dimethylaniline could theoretically allow it to act as a building block in COF synthesis, there are no published examples of its use in this context.

Applications in Magnetic Materials

The field of organic magnetic materials is highly specialized, and there is no indication in the available literature that furan-aniline derivatives, including N-(furan-2-ylmethyl)-3,4-dimethylaniline, have been investigated for magnetic properties.

Catalytic Applications

The nitrogen atom in the amine and the oxygen atom in the furan ring of N-(furan-2-ylmethyl)-3,4-dimethylaniline could potentially coordinate with metal centers, suggesting a possible role as a ligand in catalysis. The reductive amination of furfural (B47365) to produce various amines is a well-studied catalytic process, but there is no evidence to suggest that N-(furan-2-ylmethyl)-3,4-dimethylaniline itself has been employed as a catalyst.

The scientific literature does not currently contain detailed research findings, data tables, or specific examples of its use as a catalyst or as a component in catalytic processes. Consequently, it is not possible to provide an article on its role in advanced chemical sciences as outlined in the user's request.

Further research and investigation into the catalytic potential of N-(furan-2-ylmethyl)-3,4-dimethylaniline would be required for any substantive discussion on this topic.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(furan-2-ylmethyl)-3,4-dimethylaniline, and how can purity be ensured?

- Methodology : The compound is typically synthesized via reductive amination between 3,4-dimethylaniline and furfuryl aldehyde, followed by purification using column chromatography (silica gel, ethyl acetate/hexane eluent). Purity (≥95%) is verified via HPLC with UV detection at 254 nm and confirmed by -NMR (e.g., δ 2.15–2.25 ppm for methyl groups, δ 6.20–6.40 ppm for furan protons) . For intermediates, ensure inert atmosphere conditions to prevent oxidation of the furan moiety .

Q. What analytical techniques are critical for characterizing N-(furan-2-ylmethyl)-3,4-dimethylaniline?

- Methodology :

- NMR Spectroscopy : - and -NMR to confirm substituent positions (e.g., methyl groups at 3,4-positions on the benzene ring and furan-methyl linkage) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to validate molecular weight (MW = 201.27 g/mol) and detect fragmentation patterns .

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients to assess purity and stability under storage conditions .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Methodology : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–12) at 25°C and 40°C. Monitor degradation via HPLC every 24 hours. Preliminary data suggest instability in acidic conditions (pH < 4) due to furan ring protonation, leading to decomposition . Store at 2–8°C in amber vials to prevent photodegradation .

Q. What safety protocols are recommended for handling N-(furan-2-ylmethyl)-3,4-dimethylaniline?

- Methodology : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. Avoid inhalation or skin contact; in case of exposure, wash thoroughly with water. No acute toxicity data are available, but related aniline derivatives suggest potential mutagenicity—follow ALARA (As Low As Reasonably Achievable) principles .

Advanced Research Questions

Q. How can catalytic systems be optimized for scalable synthesis of N-(furan-2-ylmethyl)-3,4-dimethylaniline?

- Methodology : Evaluate heterogeneous catalysts (e.g., Pd/C or Ni-based systems) for reductive amination under continuous flow conditions. In a recent study, Ni/AlO achieved 92% yield at 80°C with a residence time of 30 minutes. Use Design of Experiments (DoE) to optimize parameters (temperature, pressure, catalyst loading) .

Q. What mechanistic insights explain the oxidative degradation pathways of this compound?

- Methodology : Perform kinetic studies using oxidants like KFeO. For 3,4-dimethylaniline derivatives, pseudo-second-order kinetics () dominate, with intermediates (e.g., nitrobenzene derivatives) identified via GC-MS. The furan ring likely undergoes ring-opening to form carboxylic acids under strong oxidative conditions .

Q. How does the crystal structure of related compounds inform material properties?

- Methodology : Single-crystal X-ray diffraction (e.g., SHELX refinement) reveals packing motifs and hydrogen-bonding networks. For example, N-(2-chloro-6-(4-chloro-6-methoxypyrimidin-2-ylsulfanyl)benzyl)-3,4-dimethylaniline crystallizes in monoclinic space group (), influencing its nonlinear optical (NLO) properties .

Q. What computational methods predict the electronic properties of N-(furan-2-ylmethyl)-3,4-dimethylaniline?

- Methodology : Use DFT (B3LYP/6-311+G(d,p)) to calculate frontier molecular orbitals (HOMO-LUMO gap) and polarizability. The electron-rich furan and methyl groups enhance charge-transfer interactions, suggesting potential in optoelectronic materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.